molecular formula C12H15N3O B8015656 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015656
M. Wt: 217.27 g/mol
InChI Key: PKVXXBIJMFENAB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,4-dimethylphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

  • Substitution with 3,4-Dimethylphenol: : The 3,5-dimethylpyrazole can then undergo a nucleophilic substitution reaction with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Methylation: : The final step involves the methylation of the pyrazole nitrogen. This can be achieved using methyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the dimethylphenoxy group suggests potential interactions with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenoxy)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole nitrogen.

    3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-5-amine: Substitution at the 5-position instead of the 4-position.

    3-(3,4-Dimethylphenoxy)-1-ethyl-1H-pyrazol-4-amine: Ethyl group instead of a methyl group on the pyrazole nitrogen.

Uniqueness

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the 3,4-dimethylphenoxy group and the methylated pyrazole ring provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-4-5-10(6-9(8)2)16-12-11(13)7-15(3)14-12/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVXXBIJMFENAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN(C=C2N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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